1-Methyl-1-phenylundecyl alcohol

Description

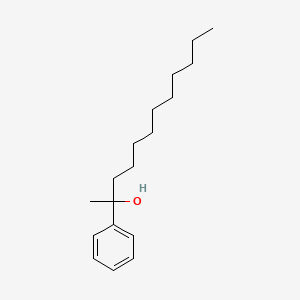

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H30O |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-phenyldodecan-2-ol |

InChI |

InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-13-16-18(2,19)17-14-11-10-12-15-17/h10-12,14-15,19H,3-9,13,16H2,1-2H3 |

InChI Key |

REFWPRZIVBWXFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(C)(C1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 1 Phenylundecyl Alcohol

Strategies for Constructing the Quaternary Carbon Center Bearing the Hydroxyl Group

The core challenge in synthesizing 1-Methyl-1-phenylundecyl alcohol lies in the creation of the C(Ph)(Me)(C₁₀H₂₁)-OH core. The strategies to achieve this are broadly categorized into nucleophilic additions using stoichiometric organometallic reagents and more advanced catalytic approaches.

The most classic and direct route to tertiary alcohols involves the addition of a carbon nucleophile to a ketone. libretexts.orgkhanacademy.org Organometallic reagents, such as Grignard and organolithium compounds, are excellent nucleophiles for this purpose. libretexts.org

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is particularly effective for producing tertiary alcohols from ketones or esters. organicchemistrytutor.comacs.org The reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon. organicchemistrytutor.com Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. missouri.edu

For the synthesis of this compound, three primary retrosynthetic disconnections are possible using the Grignard approach:

Route A: Reaction of undecanoylbenzene (phenyl undecyl ketone) with methylmagnesium bromide.

Route B: Reaction of acetophenone (B1666503) with decylmagnesium bromide.

Route C: Reaction of 2-dodecanone (B165319) with phenylmagnesium bromide.

A general procedure involves the slow addition of the Grignard reagent to a solution of the ketone in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by quenching with an aqueous acid solution like ammonium (B1175870) chloride. missouri.edu While highly effective, the Grignard reaction can be sensitive to moisture and protic functional groups. missouri.edu Furthermore, reactions involving long-chain alkyl Grignard reagents can sometimes be complicated by side reactions.

The use of esters as starting materials is also a viable pathway. The reaction of an ester with two or more equivalents of a Grignard reagent produces a tertiary alcohol where at least two of the alkyl/aryl groups are identical. ucalgary.camasterorganicchemistry.com For instance, reacting methyl benzoate (B1203000) with an excess of decylmagnesium bromide would not yield the target, but reacting methyl undecanoate with one equivalent of phenylmagnesium bromide and then one equivalent of methylmagnesium bromide in a sequential manner (a more complex procedure) could be envisioned.

| Ketone Precursor | Grignard Reagent | Product | Reference |

| Acetophenone | Alkylmagnesium bromide | Tertiary Alcohol | organicchemistrytutor.commasterorganicchemistry.com |

| Propanone | Phenylmagnesium bromide | 1-Phenyl-1-propanol | chegg.com |

| Aldehydes | Grignard Reagents (2 steps with oxidation) | Tertiary Alcohol | masterorganicchemistry.com |

| Benzoyl Chloride | Grignard Reagent (excess) | Tertiary Alcohol | libretexts.org |

This table presents generalized examples of Grignard reactions for tertiary alcohol synthesis.

Organolithium reagents are generally more reactive than their Grignard counterparts and serve as powerful nucleophiles for addition to ketones to form tertiary alcohols. masterorganicchemistry.comrsc.org The mechanism is analogous to the Grignard reaction, involving the addition of the organolithium to the carbonyl group, followed by acidic workup. masterorganicchemistry.com The synthesis of this compound could thus be achieved by reacting 2-dodecanone with phenyllithium, or undecanoylbenzene with methyllithium. A significant challenge with highly reactive organolithium reagents is the potential for over-addition and other side reactions, particularly in complex molecules. rsc.orgrsc.org

Continuous flow chemistry has emerged as a technique to minimize the formation of undesired tertiary alcohol byproducts when synthesizing ketones from acid chlorides and organolithiums, highlighting the high reactivity that can otherwise lead to over-addition. rsc.orgrsc.org

Lithium organocuprates (Gilman reagents) are typically known for their utility in 1,4-conjugate additions to α,β-unsaturated ketones rather than 1,2-additions to simple ketones. However, their chemistry is a crucial part of the organometallic toolkit for C-C bond formation.

| Reagent Type | Substrate | Key Feature | Reference |

| Organolithium (RLi) | Ketone | Forms tertiary alcohol, more reactive than Grignard. | masterorganicchemistry.com |

| Organolithium (RLi) | Acid Chloride | Can lead to over-addition to form tertiary alcohol. | rsc.orgrsc.org |

| Organolithium (RLi) | Ester | Requires 2 equivalents to form a tertiary alcohol. | ucalgary.ca |

This table outlines the application of organolithium reagents in the synthesis of tertiary alcohols.

While stoichiometric organometallic additions are reliable, modern organic synthesis increasingly favors catalytic methods for their efficiency, atom economy, and potential for enantioselectivity. nih.gov The construction of a sterically congested quaternary carbon, such as that in this compound, is a significant area of research in catalysis. nih.govacs.org

Transition-metal catalysts can facilitate the formation of tertiary alcohols through various mechanisms. One approach involves the development of efficient one-pot catalytic methods. For example, a Cp₂TiCl₂-catalyzed reaction has been reported for the synthesis of tertiary alcohols from ketones, aryl olefins, and AlCl₃. mdpi.com This method could potentially be adapted to construct the target molecule.

Another powerful strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netrsc.org In this process, a transition-metal catalyst temporarily dehydrogenates a primary or secondary alcohol to form an aldehyde or ketone in situ. This reactive carbonyl intermediate can then undergo a C-C bond-forming reaction (e.g., with an organometallic reagent), after which the catalyst returns the hydrogen to furnish a more complex alcohol. rsc.org

Catalytic asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.gov For a molecule like this compound, the quaternary carbon is a stereocenter. Developing a catalytic asymmetric method would be highly valuable. Research in this area includes iridium-catalyzed allylic alkylations and copper- or rhodium-catalyzed conjugate additions to form quaternary stereocenters. acs.org Asymmetric allylboration of ketones using chiral BINOL derivatives has also been shown to create adjacent quaternary stereocenters with high selectivity. acs.orgfigshare.com

| Catalyst System | Reaction Type | Substrates | Key Advantage | Reference |

| Cp₂TiCl₂ | One-pot synthesis | Ketones, Aryl Olefins, AlCl₃ | Efficient one-pot method | mdpi.com |

| Fe(OTf)₃ / Hf(OTf)₄ | Dehydration (reverse reaction) | Alcohols | Highlights C-O bond cleavage/formation | nih.gov |

| Chiral BINOL derivatives | Asymmetric Allylboration | Ketones, Allylboronic acids | High enantioselectivity for chiral alcohols | acs.orgfigshare.com |

| Copper/Rhodium Catalysts | Conjugate Addition | Cyclic enones, Boronic acids | Forms β-quaternary ketones | acs.org |

This table summarizes selected transition-metal catalyzed approaches relevant to tertiary alcohol synthesis.

Carbenes are highly reactive intermediates containing a neutral divalent carbon atom. Their reactions, particularly C-H insertion, offer a powerful way to form C-C bonds at unfunctionalized centers. chemtube3d.com When stabilized by a transition metal, such as rhodium or copper, the selectivity of carbene insertions can be controlled. wikipedia.org

A hypothetical, though challenging, route to this compound could involve the rhodium-catalyzed insertion of a methylcarbene (derived from diazomethane (B1218177) or a surrogate) into the tertiary C-H bond of 1-phenylundecyl alcohol. However, achieving such site-selectivity would be extremely difficult. Intramolecular C-H insertion reactions are generally more successful and predictable. chemtube3d.com

Carbene insertion into O-H bonds is also a well-known reaction, typically leading to ether formation, which is not directly applicable to forming the C-C bond of the quaternary center but is a key aspect of carbene reactivity with alcohols. researchgate.net More complex rearrangements or multi-step sequences involving carbene intermediates could potentially be designed, but these represent highly advanced and speculative pathways for this specific target. The development of carbene chemistry for constructing sterically hindered quaternary centers remains an active area of research. nih.gov

Catalytic Approaches for Carbon-Carbon Bond Formation at Sterically Hindered Centers

Enantioselective Synthesis of Chiral this compound

The creation of a specific enantiomer of this compound requires synthetic strategies that can introduce and control chirality at the tertiary alcohol center. Enantioselective synthesis aims to produce a single, optically active product from optically inactive starting materials. wikipedia.org This is often achieved through the use of chiral catalysts or biological systems that can differentiate between the two possible enantiomeric pathways.

Asymmetric Catalysis for Stereocontrol at the Chiral Center

Asymmetric catalysis is a powerful tool for enantioselective synthesis, utilizing chiral catalysts to favor the formation of one enantiomer over the other. nih.gov These catalysts, which can be metal complexes with chiral ligands or small organic molecules, create a chiral environment that directs the stereochemical outcome of the reaction. nih.govwikipedia.org

The asymmetric reduction of the prochiral ketone, undecyl phenyl ketone, is a direct route to chiral this compound. Ligand-accelerated catalysis, where the presence of a specific ligand enhances the rate and enantioselectivity of a metal-catalyzed reaction, has proven effective in this transformation. nih.gov For instance, copper-catalyzed hydrosilylation of aryl ketones, accelerated by chiral ligands, offers a pathway to the desired chiral alcohol. nih.gov The choice of ligand is critical, as it directly influences the stereochemical outcome by creating a chiral pocket around the metal center, thereby directing the approach of the reducing agent to one face of the ketone.

Table 1: Examples of Ligand-Accelerated Asymmetric Reductions

| Catalyst System | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Copper-hydride | Chiral Phosphine (B1218219) | Aryl Ketones | Chiral Alcohols | High |

| Ruthenium | Chiral Diamine | Aryl Ketones | Chiral Alcohols | High |

This table presents representative data and not specific findings for this compound due to a lack of specific literature.

Chiral Lewis acids (CLAs) are another class of catalysts capable of inducing enantioselectivity in various chemical transformations. wikipedia.org By coordinating to the carbonyl oxygen of the prochiral ketone precursor, a chiral Lewis acid can effectively shield one face of the ketone, leading to a preferential attack of a nucleophile (e.g., a methyl group from an organometallic reagent) on the less sterically hindered face. wikipedia.org This strategy results in the formation of one enantiomer of this compound in excess. The effectiveness of the chiral Lewis acid catalyst depends on the metal center and the structure of the chiral ligand. wikipedia.org140.122.64 For example, complexes of lanthanide triflates with chiral ligands have been shown to catalyze asymmetric reactions, with the enantioselectivity being highly dependent on the specific metal and ligand combination. 140.122.64

Table 2: Chiral Lewis Acid-Catalyzed Asymmetric Reactions

| Chiral Lewis Acid | Ligand | Reaction Type | Enantiomeric Excess (ee) |

|---|---|---|---|

| La(OTf)₃ | Chiral Diimine | Baylis-Hillman | Up to 67% |

| Yb(OTf)₃ | Chiral Diimine | Baylis-Hillman | 17% |

Data from a study on the Baylis-Hillman reaction, illustrating the impact of the Lewis acid on enantioselectivity. 140.122.64

Biocatalytic Transformations Utilizing Enzymatic Systems

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical catalysis. nih.gov Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.net For the synthesis of chiral this compound, ADHs can be employed for the enantioselective reduction of the corresponding prochiral ketone. researchgate.netnih.gov These enzymes, often requiring a cofactor such as NAD(P)H, deliver a hydride to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. researchgate.netresearchgate.net The substrate specificity and enantioselectivity of ADHs can vary significantly between different organisms, and researchers have identified ADHs that produce either (R)- or (S)-alcohols. nih.gov For instance, ADHs from Lactobacillus species have been found to be (R)-specific, while many others are (S)-specific. nih.gov

Table 3: Characteristics of Alcohol Dehydrogenases in Synthesis

| Enzyme Source | Specificity | Substrate Scope | Application |

|---|---|---|---|

| Lactobacillus sp. | (R)-specific | Ketones, ketoesters | Synthesis of (R)-alcohols |

| Yeast | (S)-specific | Broad | Lab-scale synthesis |

This table summarizes general characteristics of ADHs from different sources. nih.gov

Whole-cell biotransformations using microorganisms offer a practical approach for producing chiral alcohols. In this method, the microorganism, which naturally contains the necessary enzymatic machinery, is used to convert a starting material into the desired product. The production of higher-chain alcohols, such as 3-methyl-1-butanol, has been demonstrated through the fermentation of engineered Escherichia coli. nih.gov A similar approach could be envisioned for this compound, where a microorganism is engineered or selected for its ability to convert a suitable precursor into the target chiral alcohol. For example, a strain of Corynebacterium crenatum has been used to produce 2-methyl-1-butanol (B89646) through metabolic pathway modification and fermentation process optimization. nih.gov Two-phase fermentation systems, where an organic solvent is added to the culture medium, can enhance product titers by extracting the alcohol from the aqueous phase, thereby reducing product toxicity to the cells. nih.gov

Table 4: Microbial Production of Higher Alcohols

| Microorganism | Product | Titer | Yield | Fermentation Time |

|---|---|---|---|---|

| Escherichia coli | 3-Methyl-1-butanol | 9.5 g/L | 0.11 g/g glucose | 60 h |

Data from studies on the microbial production of related higher alcohols. nih.govnih.gov

Chiral Auxiliary-Driven Synthetic Routes

The asymmetric synthesis of tertiary alcohols, such as this compound, presents a significant challenge in organic chemistry due to the steric hindrance around the prochiral ketone precursor. Chiral auxiliary-driven methods offer a powerful strategy to overcome this challenge by introducing a temporary source of chirality that directs the stereochemical outcome of the reaction. These auxiliaries are covalently attached to the substrate, influence the facial selectivity of a nucleophilic addition, and are subsequently removed to afford the chiral product.

One of the most effective and widely used chiral auxiliaries for the synthesis of tertiary alcohols is the sulfoxide (B87167) group. nih.govthieme-connect.com The use of a chiral sulfoxide auxiliary, such as a p-tolyl sulfoxide, can control the addition of organometallic reagents to aryl ketones with a high degree of stereoselectivity. thieme-connect.com

A plausible synthetic route to an enantiomerically enriched form of this compound using a chiral sulfoxide auxiliary is depicted in the following scheme:

Scheme 1: Plausible Chiral Auxiliary-Driven Synthesis of (S)-1-Methyl-1-phenylundecyl alcohol

(Please note: This is a hypothetical reaction scheme based on established methodologies.)

Synthesis of the Chiral Sulfinyl Ketone: The synthesis would commence with the reaction of a suitable undecyl Grignard reagent (e.g., decylmagnesium bromide, as a precursor to the undecyl group) with a chiral sulfinyl ester, such as (R)-menthyl p-toluenesulfinate. This would yield the corresponding chiral undecyl p-tolyl sulfoxide. Subsequent ortho-lithiation of this intermediate followed by reaction with benzaldehyde (B42025) would generate a secondary alcohol, which can then be oxidized to the target chiral β-ketosulfoxide.

Diastereoselective Methylation: The key stereochemistry-defining step involves the diastereoselective addition of a methyl nucleophile, such as methylmagnesium bromide or methyllithium, to the carbonyl group of the chiral β-ketosulfoxide. The chiral sulfoxide group effectively blocks one face of the ketone, directing the incoming nucleophile to the opposite face, thus establishing the desired stereocenter.

Removal of the Chiral Auxiliary: The final step is the reductive cleavage of the sulfoxide auxiliary. This is typically achieved using a reducing agent like Raney nickel or by reductive lithiation, which removes the auxiliary and furnishes the enantiomerically enriched (S)-1-Methyl-1-phenylundecyl alcohol.

| Step | Reactants | Reagents and Conditions | Intermediate/Product | Plausible Yield (%) | Plausible Diastereomeric Ratio (dr) |

| 1 | Undecyl p-tolyl sulfoxide, Benzaldehyde | 1. n-BuLi, THF, -78 °C; 2. Benzaldehyde; 3. Oxidation (e.g., PCC, DCM) | Chiral β-ketosulfoxide | 75 | N/A |

| 2 | Chiral β-ketosulfoxide | MeMgBr, Et2O, -78 °C | Diastereomeric sulfinyl alcohol | 90 | >95:5 |

| 3 | Diastereomeric sulfinyl alcohol | Raney Nickel, EtOH, reflux | (S)-1-Methyl-1-phenylundecyl alcohol | 85 | N/A (product is a single enantiomer) |

Table 1: Hypothetical Reaction Parameters for Chiral Auxiliary-Driven Synthesis

Synthesis of Structurally Modified Analogues and Functionalized Derivatives of this compound

The synthesis of structurally modified analogues and functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced or novel properties. These modifications can be broadly categorized into alterations of the undecyl chain, the phenyl group, and the hydroxyl functionality.

Modification of the Undecyl Chain:

The long aliphatic undecyl chain offers several possibilities for structural modification. Introducing unsaturation, branching, or functional groups along the chain can significantly alter the lipophilicity and conformational flexibility of the molecule.

Introduction of Unsaturation: An analogue containing a double or triple bond within the undecyl chain could be synthesized. For example, starting from a commercially available unsaturated long-chain alkyl halide, a Grignard reagent can be prepared and reacted with acetophenone to yield the corresponding unsaturated tertiary alcohol.

Chain Branching: The introduction of alkyl substituents on the undecyl chain would increase steric bulk. This can be achieved by using a branched alkyl halide in the initial Grignard reaction.

Modification of the Phenyl Group:

The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing substituents.

Substituted Phenyl Analogues: Analogues with substituents such as methoxy, chloro, or trifluoromethyl groups on the phenyl ring can be synthesized by reacting the undecylmagnesium bromide with the appropriately substituted acetophenone derivative. For instance, the reaction with 4-methoxyacetophenone would yield 1-(4-methoxyphenyl)-1-methylundecyl alcohol.

Functionalization of the Hydroxyl Group:

The tertiary alcohol functionality is a prime site for derivatization.

Ethers and Esters: The hydroxyl group can be converted into an ether or an ester. For example, treatment of this compound with a methylating agent like methyl iodide in the presence of a base would yield the corresponding methyl ether. Esterification with an acyl chloride or carboxylic anhydride (B1165640) would produce the corresponding ester derivative.

| Analogue/Derivative | Modification | Synthetic Approach | Key Reagents |

| 1-Methyl-1-phenylundec-10-en-1-ol | Unsaturation in undecyl chain | Grignard reaction of undec-10-enylmagnesium bromide with acetophenone | Undec-10-enyl bromide, Mg, Acetophenone |

| 1-(4-Chlorophenyl)-1-methylundecyl alcohol | Substitution on phenyl ring | Grignard reaction of undecylmagnesium bromide with 4-chloroacetophenone | Undecylmagnesium bromide, 4-Chloroacetophenone |

| 1-Methoxy-1-methyl-1-phenylundecane | Etherification of hydroxyl group | Williamson ether synthesis | This compound, NaH, CH3I |

| 1-Methyl-1-phenylundecyl acetate | Esterification of hydroxyl group | Acylation with acetyl chloride | This compound, Acetyl chloride, Pyridine (B92270) |

Table 2: Examples of Structurally Modified Analogues and Their Synthetic Strategies

Chemical Reactivity and Mechanistic Transformations of 1 Methyl 1 Phenylundecyl Alcohol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group is the primary site of reactivity in 1-Methyl-1-phenylundecyl alcohol, undergoing several important transformations.

Esterification and Etherification Reactions: Kinetic and Thermodynamic Control

Esterification of tertiary alcohols like this compound is generally challenging under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions. The reaction of an alcohol with a carboxylic acid to form an ester is a reversible process. jchr.org The kinetics of esterification are influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst. sparkl.meresearchgate.net For tertiary alcohols, the direct esterification with carboxylic acids is often slow and requires specific catalysts or activating agents to proceed at a reasonable rate.

Therodynamically, the equilibrium of the esterification reaction can be shifted towards the product side by removing water, one of the products. However, the high activation energy for the esterification of tertiary alcohols often makes this a kinetically unfavorable process. researchgate.net Alternative methods, such as reaction with more reactive acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270), are typically employed to synthesize esters from tertiary alcohols. These methods proceed through a more reactive intermediate, bypassing the need for strong acid catalysis and high temperatures that favor elimination.

Etherification of this compound also presents challenges. The Williamson ether synthesis, a common method for preparing ethers, is not suitable for tertiary alcohols as they will readily undergo elimination in the presence of a strong base.

Preparation of Alkyl Sulfonate Esters for Downstream Functionalization

To overcome the poor leaving group nature of the hydroxyl group, this compound can be converted into an alkyl sulfonate ester, such as a tosylate or mesylate. libretexts.orgyoutube.com This transformation is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. youtube.com The sulfonate group is an excellent leaving group, facilitating subsequent nucleophilic substitution or elimination reactions.

The formation of sulfonate esters from tertiary alcohols can be less efficient than with primary or secondary alcohols, and elimination can be a competing side reaction. google.com However, this method provides a crucial pathway for the functionalization of the tertiary carbon atom. The use of sulfonate esters as intermediates is a cornerstone of many synthetic strategies. libretexts.org

Dehydration Pathways Leading to Alkene Formation

Dehydration is a characteristic reaction of alcohols, leading to the formation of alkenes. For tertiary alcohols like this compound, this reaction is particularly facile.

Acid-Catalyzed Dehydration: Elucidation of E1 Mechanisms and Carbocation Rearrangements for Tertiary Alcohols

In the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, this compound readily undergoes dehydration via an E1 (elimination, unimolecular) mechanism. libretexts.orglibretexts.orgnau.edu The reaction proceeds through the following steps:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid, forming a good leaving group, an alkyloxonium ion. libretexts.orgbyjus.com

Formation of a carbocation: The alkyloxonium ion departs, leaving behind a tertiary carbocation. This is the rate-determining step of the reaction. byjus.comlibretexts.orgpressbooks.pub The stability of the tertiary carbocation is a key reason why tertiary alcohols dehydrate more readily than primary or secondary alcohols. byjus.com

Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. byjus.comyoutube.com

Due to the structure of this compound, there are multiple adjacent protons that can be removed, potentially leading to a mixture of alkene isomers. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. youtube.comyoutube.com

Carbocation rearrangements, such as hydride or alkyl shifts, are possible if a more stable carbocation can be formed. khanacademy.orgmasterorganicchemistry.com However, in the case of this compound, the initial carbocation is already tertiary and benzylic (stabilized by the adjacent phenyl group), making significant rearrangement less likely.

Table 1: Relative Rates of Dehydration of Alcohols

| Alcohol Type | Relative Rate |

|---|---|

| Primary | 1 |

| Secondary | 10^6 |

This table illustrates the general trend in the ease of dehydration for different classes of alcohols.

Base-Mediated and Lewis Acid-Catalyzed Dehydration Methods

While acid-catalyzed dehydration is common, base-mediated elimination is generally not effective for alcohols because the hydroxyl group is a poor leaving group. Strong bases would deprotonate the hydroxyl group, forming an alkoxide, which is an even worse leaving group.

However, certain reagents can facilitate dehydration under non-acidic or mildly acidic conditions. For instance, phosphorus oxychloride (POCl₃) in the presence of pyridine is an effective method for dehydrating tertiary alcohols. libretexts.org This reaction proceeds through a different mechanism, avoiding the formation of a free carbocation and often leading to less rearrangement.

Lewis acids can also catalyze the dehydration of alcohols. rsc.orgstackexchange.com For example, bismuth(III) triflate (Bi(OTf)₃) has been shown to be a powerful catalyst for the dehydration of tertiary alcohols to alkenes in apolar solvents. nih.gov Lewis acids function by coordinating to the hydroxyl oxygen, making it a better leaving group. stackexchange.com

Reactivity Profiling of the Phenyl Substituent

The phenyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the presence of the 1-methylundecyl alcohol substituent, which acts as a tertiary alkyl group attached to the aromatic ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The substituent already present on the benzene (B151609) ring dictates the rate and regioselectivity of the substitution. libretexts.orgstudymind.co.uk The this compound group is an alkyl substituent, which is generally considered an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. studymind.co.uk This activation stems from the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.ukchemistrytalk.org

Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. chemistrytalk.orgpressbooks.pub This directing effect is due to the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, which is formed during the reaction. masterorganicchemistry.com When the electrophile attacks the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the alkyl-substituted carbon, leading to a more stable tertiary carbocationic intermediate. youtube.com Attack at the meta position does not allow for this level of stabilization.

However, the bulky nature of the 1-methyl-1-phenylundecyl group introduces significant steric hindrance at the ortho positions. stackexchange.com This steric bulk is expected to disfavor the approach of the electrophile to the ortho carbons, leading to a higher proportion of the para-substituted product. msu.edulibretexts.org For instance, in the nitration of tert-butylbenzene, the para product is formed in a much higher yield than the ortho product due to the steric hindrance of the tert-butyl group. msu.edulibretexts.org A similar trend would be anticipated for this compound.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The expected major products for these reactions with this compound would be the para-substituted isomers.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrophenyl)-1-methylundecyl alcohol |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromophenyl)-1-methylundecyl alcohol |

| Sulfonation | SO₃, H₂SO₄ | 4-(1-Hydroxy-1-methylundecyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acylphenyl)-1-methylundecyl alcohol |

Catalytic Hydrogenation and Reduction of the Aromatic Ring

The phenyl group of this compound can be reduced to a cyclohexyl ring through catalytic hydrogenation. This reaction typically requires more forcing conditions, such as high pressure and/or temperature, compared to the hydrogenation of a simple alkene, due to the inherent stability of the aromatic system. libretexts.orglumenlearning.com Common catalysts for this transformation include platinum, palladium, and nickel. lumenlearning.comlibretexts.org Rhodium on carbon is also a highly effective catalyst for the hydrogenation of aromatic rings. libretexts.org

The hydrogenation of the aromatic ring is a syn-addition process, where all hydrogen atoms are added to the same face of the ring. libretexts.org For a substituted benzene like this compound, this results in the formation of a stereoisomeric mixture of substituted cyclohexanes. The specific stereochemical outcome can be influenced by the catalyst and reaction conditions.

Table 2: Typical Catalysts and Conditions for Aromatic Ring Hydrogenation

| Catalyst | Typical Conditions |

| Platinum (PtO₂, Adams' catalyst) | H₂ (high pressure), room temperature to 50 °C |

| Palladium on Carbon (Pd/C) | H₂ (high pressure), elevated temperature |

| Nickel (Raney Ni) | H₂ (high pressure), elevated temperature |

| Rhodium on Carbon (Rh/C) | H₂ (moderate pressure), room temperature |

Functionalization Reactions of the Undecyl Alkyl Chain

The long undecyl chain of this compound is largely unreactive, similar to an alkane. However, functionalization can be achieved under specific conditions. One of the most common methods for functionalizing an alkyl chain is through free-radical halogenation. wikipedia.org This reaction typically proceeds via a chain mechanism involving the formation of a radical intermediate. ucalgary.ca

In the case of this compound, the most reactive C-H bonds on the undecyl chain are the benzylic hydrogens, if any were present. However, the carbon attached to the phenyl ring is a quaternary carbon with no hydrogens. The next most susceptible positions for radical attack would be the methylene (B1212753) (CH₂) groups of the undecyl chain. Free-radical halogenation is generally not very selective, leading to a mixture of halogenated products along the chain. wikipedia.org However, some regioselectivity can be achieved with certain reagents. For example, benzylic bromination is highly selective, but not applicable here. libretexts.orgyoutube.com

Cyclization Reactions and Intramolecular Processes (if applicable to specific derivatives)

The structure of this compound itself does not readily lend itself to intramolecular cyclization. However, derivatives of this alcohol could potentially undergo such reactions. A plausible intramolecular process would be a Friedel-Crafts alkylation, which can be used to form new rings. masterorganicchemistry.comwikipedia.org

For an intramolecular Friedel-Crafts reaction to occur, the undecyl chain would need to be functionalized with a group that can act as an electrophile, such as a halide or an alcohol that can be converted into a carbocation. For example, if the terminal carbon of the undecyl chain were converted to a halide (e.g., a bromide), an intramolecular Friedel-Crafts alkylation could be attempted. The success of such a cyclization is highly dependent on the chain length, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.comwikipedia.org Given the long undecyl (eleven-carbon) chain, a simple end-to-end cyclization is unlikely. However, if a reactive group were introduced at an appropriate position along the chain, the formation of a fused ring system could be envisioned. For instance, functionalization at the 5th or 6th carbon of the undecyl chain could potentially lead to the formation of a tetralin- or indane-like fused ring system upon intramolecular Friedel-Crafts reaction.

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 1 Methyl 1 Phenylundecyl Alcohol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Methyl-1-phenylundecyl alcohol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's constitution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region, approximately between δ 7.2 and 7.4 ppm. The long undecyl chain would show a complex set of overlapping multiplets for the methylene (B1212753) (CH₂) groups, likely in the range of δ 1.2-1.4 ppm, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.9 ppm. The methyl group attached to the chiral center (C1) would be a singlet around δ 1.5 ppm. The hydroxyl (-OH) proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent, but is typically observed between δ 1.5 and 2.5 ppm in a non-polar solvent like CDCl₃.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The carbon of the methyl group attached to the chiral center would resonate at approximately 25-30 ppm. The carbons of the undecyl chain would appear in the range of 14-45 ppm, with the terminal methyl carbon at the lowest field (~14 ppm). The chiral quaternary carbon (C1) bearing the hydroxyl group and the phenyl group would be found further downfield, typically in the 70-80 ppm region. The aromatic carbons would show a set of signals between 125 and 148 ppm.

For structurally similar, albeit simpler, secondary alcohols like (S)-1-phenylethanol, the methyl group protons are observed as a doublet at around 1.49-1.50 ppm, and the hydroxyl proton as a singlet at 2.01 ppm. The aromatic protons appear as a multiplet between 7.26-7.39 ppm. rsc.org The corresponding ¹³C NMR shows the methyl carbon at 25.1 ppm, the chiral carbon at 70.4 ppm, and the aromatic carbons between 125.4 and 145.9 ppm. rsc.org While this compound is a tertiary alcohol with a longer alkyl chain, these values provide a solid basis for predicting its spectral features.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-CH₃ | ~1.5 (s) | ~25-30 |

| C1-OH | ~1.5-2.5 (br s) | N/A |

| Undecyl CH₂ | ~1.2-1.4 (m) | ~22-45 |

| Undecyl CH₃ | ~0.9 (t) | ~14 |

| Phenyl C-H | ~7.2-7.4 (m) | ~125-128 |

| Phenyl C-ipso | N/A | ~145-148 |

| C1 (Chiral Center) | N/A | ~70-80 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can then be used to confirm its molecular formula (C₁₈H₃₀O).

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. However, for tertiary alcohols, the molecular ion peak can be weak or absent due to the facile cleavage of the bonds around the tertiary carbon.

The fragmentation of this compound would likely proceed through several characteristic pathways for benzylic alcohols. A common fragmentation is the loss of a water molecule (18 Da), leading to a significant peak at M-18. Another prominent fragmentation pathway is the alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the oxygen atom. In this case, the most likely alpha-cleavage would be the loss of the undecyl radical, resulting in a stable, resonance-stabilized oxonium ion containing the phenyl and methyl groups with a significant peak at m/z 121. Cleavage of the methyl group would result in a peak at M-15. The fragmentation of benzyl (B1604629) alcohol itself shows a prominent peak at m/z 79, which arises from the loss of a CHO group from the molecular ion. stackexchange.com A similar fragmentation might be observed for this compound.

| m/z | Predicted Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₁₈H₃₀O⁺ | Molecular Ion |

| [M-15]⁺ | C₁₇H₂₇O⁺ | Loss of a methyl radical |

| [M-18]⁺ | C₁₈H₂₈⁺ | Loss of water |

| 121 | C₈H₉O⁺ | Alpha-cleavage (loss of undecyl radical) |

| 105 | C₇H₅O⁺ | Further fragmentation of m/z 121 |

| 77 | C₆H₅⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent feature would be a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak is due to intermolecular hydrogen bonding. A strong C-O stretching vibration for a tertiary alcohol is expected to appear in the region of 1150-1200 cm⁻¹. quimicaorganica.org

The presence of the phenyl group would be confirmed by several absorptions. The C-H stretching vibrations of the aromatic ring typically appear just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). The C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations of the monosubstituted benzene (B151609) ring would be observed in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions.

The aliphatic undecyl chain would contribute to strong C-H stretching absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. For comparison, the IR spectrum of (S)-1-phenylethanol shows a broad O-H stretch at 3364 cm⁻¹, aromatic C-H stretches around 3030 cm⁻¹, and C=C stretching at 1493 and 1452 cm⁻¹. rsc.org

| Frequency (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3600 (broad, strong) | O-H stretch | Alcohol |

| 3030-3080 (weak to medium) | C-H stretch | Aromatic |

| 2850-2960 (strong) | C-H stretch | Aliphatic |

| 1450-1600 (medium) | C=C stretch | Aromatic |

| 1150-1200 (medium to strong) | C-O stretch | Tertiary Alcohol |

| 690-710 and 730-770 (strong) | C-H bend (out-of-plane) | Monosubstituted Benzene |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess and Diastereomeric Ratio Determination

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers, (R)- and (S)-1-Methyl-1-phenylundecyl alcohol. Chiral chromatography is the definitive technique for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the separation of enantiomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For 1-phenyl-1-alkanol derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak AD), are often effective. researchgate.netnih.gov The separation of the enantiomers of this compound would be optimized by screening different chiral columns and mobile phase compositions (typically mixtures of hexane (B92381) and an alcohol like isopropanol).

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. A chiral capillary column, often coated with a cyclodextrin (B1172386) derivative, is used. For example, the enantiomers of (S)-1-phenylethanol have been successfully separated using a Chirasil-DEX CB column. rsc.org Given the volatility of this compound, chiral GC could be a suitable method for its enantiomeric analysis.

The determination of the diastereomeric ratio would be relevant if a second chiral center were present in the molecule or if it were derivatized with a chiral reagent.

X-ray Crystallography for Absolute Stereochemical Configuration (if crystalline derivatives are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a single, well-ordered crystal of the compound. As this compound is a liquid or a low-melting solid at room temperature, obtaining suitable crystals for X-ray diffraction can be challenging.

To overcome this, a common strategy is to derivatize the alcohol with a chiral carboxylic acid or another suitable reagent to form a crystalline diastereomeric ester or ether. The resulting crystalline derivative can then be analyzed by X-ray crystallography. The known stereochemistry of the derivatizing agent allows for the unambiguous assignment of the absolute configuration of the chiral center in the alcohol. For instance, the crystal structure of related benzylic alcohols has been determined, providing a precedent for this approach. researchgate.net The crystallographic data would provide precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.

Theoretical and Computational Chemistry Studies of 1 Methyl 1 Phenylundecyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, governed by their electronic structure. For a chiral tertiary alcohol like 1-Methyl-1-phenylundecyl alcohol, these methods can elucidate its stability, reactivity, and spectroscopic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, by finding the minimum energy state on the potential energy surface. stackexchange.comgoogle.com This process involves iterative calculations of the electronic energy and the forces acting on each atom until a convergence criterion is met. stackexchange.com For this compound, with its considerable conformational flexibility due to the long undecyl chain, geometry optimization is crucial.

A common approach involves using a hybrid functional, such as B3LYP, which combines the accuracy of Hartree-Fock theory with the efficiency of DFT, along with a suitable basis set like 6-31G(d,p) to describe the atomic orbitals. nih.gov Dispersion corrections are often included to accurately model the weak van der Waals forces that are significant in the long alkyl chain. google.com The optimization of the (R) and (S) enantiomers of this compound would result in identical geometric parameters and total energies, as they are perfect mirror images.

Hypothetical Optimized Geometric Parameters

Below is a hypothetical interactive data table showcasing selected optimized geometric parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C(phenyl)-C(chiral) | 1.54 Å |

| Bond Length | C(chiral)-O | 1.45 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C(chiral)-C(methyl) | 1.53 Å |

| Bond Length | C(chiral)-C(undecyl) | 1.55 Å |

| Bond Angle | C(phenyl)-C(chiral)-O | 109.5° |

| Bond Angle | C(methyl)-C(chiral)-C(undecyl) | 111.0° |

| Dihedral Angle | H-O-C(chiral)-C(phenyl) | 60.0° |

Hypothetical Energetic Properties

The energetics of the molecule, including its total electronic energy and the energies of its frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. These values are fundamental to understanding the molecule's kinetic stability and reactivity.

| Property | Predicted Value (Hartrees) | Predicted Value (eV) |

| Total Electronic Energy | -930.567 | -25321.9 |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.045 | 1.22 |

| HOMO-LUMO Gap | 0.280 | 7.61 |

Prediction of Reaction Pathways and Transition States

DFT is also a powerful tool for exploring potential chemical reactions involving this compound, such as dehydration or oxidation. researchgate.netarxiv.orgrsc.org By mapping the potential energy surface, researchers can identify the minimum energy pathways for these reactions. A critical aspect of this is locating the transition state, which is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For instance, the acid-catalyzed dehydration of this compound could proceed through different mechanisms (e.g., E1 or E2). arxiv.org Computational modeling can determine the activation energies for each potential pathway, thereby predicting the most likely reaction mechanism and the resulting products. nih.govnih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the long, flexible undecyl chain, this compound can exist in a multitude of conformations. chemrxiv.orgacs.org Molecular mechanics (MM) provides a computationally less expensive method than DFT for exploring this vast conformational space. MM uses a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. libretexts.org By systematically rotating the rotatable bonds, a conformational search can identify low-energy conformers.

Molecular dynamics (MD) simulations build upon this by introducing temperature and simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. rsc.org For this compound, MD simulations could reveal how the long alkyl chain folds and interacts with the phenyl ring and the hydroxyl group, as well as how the molecule interacts with solvent molecules or other molecules in a condensed phase. aip.org

Hypothetical Relative Energies of Conformers

A conformational analysis would likely reveal several stable conformers corresponding to different arrangements of the undecyl chain. The table below presents hypothetical relative energies for a few such conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Fully extended (all-trans) undecyl chain | 0.00 |

| 2 | Gauche interaction at C2-C3 of undecyl chain | 0.65 |

| 3 | Folded conformation with undecyl chain interacting with phenyl ring | -1.20 |

| 4 | Gauche interaction at C4-C5 of undecyl chain | 0.70 |

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly useful. nih.govnih.govacs.orgacs.orgresearchgate.net

DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical predictions of 1H and 13C NMR chemical shifts. nih.govacs.org These calculated shifts can then be correlated with experimental data to aid in the assignment of signals in the NMR spectrum.

Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts

This table illustrates a hypothetical comparison between DFT-predicted and experimentally observed 13C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C(chiral) | 75.2 | 74.8 |

| C(phenyl, ipso) | 145.8 | 146.2 |

| C(phenyl, ortho) | 126.5 | 126.9 |

| C(phenyl, meta) | 128.9 | 128.5 |

| C(phenyl, para) | 127.3 | 127.7 |

| C(methyl) | 28.1 | 27.8 |

| C1(undecyl) | 42.5 | 42.1 |

Computational Modeling of Chiral Recognition and Enantioselectivity

Understanding how the enantiomers of a chiral molecule interact differently with a chiral environment is fundamental to enantioselective processes. chemrxiv.orgnih.gov Computational modeling can be used to study the interactions between the (R) and (S) enantiomers of this compound and a chiral selector, such as a chiral stationary phase in chromatography or a chiral catalyst. ugent.beresearchgate.net

By building diastereomeric complexes of each enantiomer with the chiral selector and calculating their interaction energies using methods like DFT or molecular mechanics, it is possible to predict which enantiomer will bind more strongly. chemrxiv.org This energy difference is the basis for enantioselective recognition. These models can reveal the specific intermolecular interactions, such as hydrogen bonds or steric repulsions, that govern the enantioselectivity. mdpi.com

Hypothetical Interaction Energies with a Chiral Selector

The following table provides hypothetical interaction energies for the (R) and (S) enantiomers of this compound with a hypothetical chiral stationary phase, illustrating the energetic basis for enantioseparation.

| Diastereomeric Complex | Method | Calculated Interaction Energy (kcal/mol) |

| (R)-1-Methyl-1-phenylundecyl alcohol + Chiral Selector | DFT | -15.8 |

| (S)-1-Methyl-1-phenylundecyl alcohol + Chiral Selector | DFT | -14.2 |

| Energy Difference (ΔΔE) | 1.6 |

Prospective Research Applications and Future Directions in Chemical Science

1-Methyl-1-phenylundecyl Alcohol as a Versatile Chiral Building Block in Complex Molecule Synthesis

The presence of a stereocenter at the carbinolic carbon makes this compound a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. The demand for single-enantiomer drugs and agrochemicals continues to rise, driving the need for novel chiral intermediates. nih.gov The synthesis of this compound in its enantiomerically pure form, likely through asymmetric synthesis using chiral catalysts, would be the first critical step. nih.gov

Potential Synthetic Utility of Chiral this compound

| Target Molecule Class | Synthetic Strategy | Potential Application |

| Bioactive Lipids | Esterification or etherification of the hydroxyl group with polar head groups. | Probing lipid-protein interactions, development of novel lipid-based drug delivery systems. |

| Chiral Surfactants | Sulfonation of the phenyl group or quaternization of a derived amine. | Enantioselective separations, formation of chiral micelles for asymmetric reactions in water. |

| Natural Product Analogs | Use as a key fragment in the total synthesis of complex natural products with long alkyl chains. | Elucidation of structure-activity relationships, development of more potent or stable analogs. |

Development of this compound Derivatives as Chiral Ligands for Asymmetric Catalysis

Chiral alcohols are common precursors for the synthesis of chiral ligands used in asymmetric catalysis. The development of new chiral ligands is essential for the advancement of enantioselective synthesis. This compound can be derivatized to create a variety of potential chiral ligands. The hydroxyl group can be converted into other coordinating groups such as phosphines, amines, or N-heterocycles. The phenyl and undecyl groups provide steric bulk, which is crucial for creating a well-defined chiral environment around a metal center, thereby inducing high enantioselectivity in catalytic reactions.

For instance, the hydroxyl group could be replaced by a diphenylphosphino group, a common coordinating moiety in transition metal catalysis. The resulting phosphine (B1218219) ligand could then be used in asymmetric hydrogenations, hydroformylations, or cross-coupling reactions. The long undecyl chain might also influence the solubility of the resulting metal complex, potentially allowing for catalysis in non-polar solvents or even facilitating catalyst recycling through liquid-liquid separation.

Hypothetical Chiral Ligands Derived from this compound

| Ligand Type | Derivatization Reaction | Potential Catalytic Application |

| Chiral Phosphine | Conversion of the alcohol to a halide followed by reaction with a phosphide. | Asymmetric hydrogenation, cross-coupling reactions. |

| Chiral Amine | Reductive amination of the corresponding ketone or stereoinvertive substitution of the alcohol. nih.gov | Asymmetric transfer hydrogenation, enantioselective additions to carbonyls. |

| Chiral Oxazoline | Multi-step synthesis involving the formation of an amino alcohol intermediate. | Asymmetric conjugate additions, allylic alkylations. |

Exploration of its Utility in the Design and Synthesis of Advanced Materials

The unique structure of this compound makes it an interesting candidate for the development of advanced materials. The long hydrocarbon tail provides hydrophobicity and potential for self-assembly, while the phenyl group can engage in π-π stacking interactions. The hydroxyl group serves as a reactive site for polymerization or for grafting onto surfaces.

This alcohol could be used as a monomer in the synthesis of polymers with tailored properties. For example, polymerization of a methacrylate (B99206) derivative of this compound could lead to a chiral polymer with a high glass transition temperature and specific optical properties. The long undecyl side chains would act as internal plasticizers, influencing the mechanical properties of the material.

Furthermore, the hydroxyl group can be used to chemically attach this molecule to the surface of nanoparticles, such as zirconia or silica, through esterification with acyl chlorides. researchgate.net This surface modification would render the nanoparticles more hydrophobic and could be used to create specialized coatings, compatibilizers for polymer composites, or stationary phases for chiral chromatography.

Bio-inspired Synthetic Routes and Biocatalytic Applications for Related Chemical Entities

Nature, particularly marine organisms, is a rich source of complex molecules with long alkyl chains and various functional groups, including alcohols. nih.gov Bio-inspired synthetic strategies could be developed for the synthesis of this compound and its analogs. These routes often offer advantages in terms of stereoselectivity and environmental compatibility.

Biocatalysis, using enzymes such as lipases or alcohol dehydrogenases, represents a powerful tool for the enantioselective synthesis and derivatization of chiral alcohols. nih.govresearchgate.net A prochiral ketone precursor to this compound could be stereoselectively reduced using a specific ketoreductase enzyme to yield one enantiomer of the alcohol with high purity. Alternatively, a racemic mixture of the alcohol could be resolved through enantioselective acylation catalyzed by a lipase (B570770).

Unexplored Reactivity and Novel Transformations in Organic Chemistry

As a tertiary benzylic alcohol, this compound is expected to exhibit characteristic reactivity. It would likely undergo S_N1 reactions under acidic conditions due to the formation of a stable tertiary benzylic carbocation. pressbooks.pub Standard oxidation of tertiary alcohols is generally difficult, but specific methods have been developed for the oxidation of activated alcohols like benzylic alcohols. beilstein-journals.orgpearson.com

The exploration of novel transformations for this alcohol could lead to new synthetic methodologies. For instance, recent advances have shown the stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines, a transformation that was previously considered challenging. nih.gov Applying such a method to enantiopure this compound would provide access to a new family of chiral amines with a quaternary stereocenter.

Another area of interest is the C-C bond cleavage of congested tertiary alcohols. nih.gov Under specific conditions, the bond between the quaternary carbon and the phenyl group or the undecyl group could potentially be cleaved, leading to the formation of new ketones and offering a divergent approach to other valuable chemical entities.

Potential Novel Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Selective Oxidation | N-heterocycle-stabilized iodanes with chloride additives. beilstein-journals.org | 1-Phenylundecan-1-one |

| Stereoinvertive Amination | Lewis-acid-catalyzed solvolysis with a nitrogen nucleophile. nih.gov | Enantiomerically enriched tertiary amine |

| Radical-mediated C-C Cleavage | Photoredox catalysis or other radical initiation methods. | Diaryl ketones or alkyl phenyl ketones. nih.gov |

Green Chemistry Approaches to the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly important in chemical synthesis. Developing environmentally benign methods for the production and modification of this compound is a key future direction. This includes the use of less hazardous reagents and solvents, as well as more energy-efficient reaction conditions. researchgate.net

For the synthesis of the alcohol itself, a metal-free, light-mediated radical carbonyl allylation could be a greener alternative to the traditional Grignard reaction, which requires stoichiometric use of metals. rsc.org This approach offers high atom economy and generates fewer by-products.

For the derivatization of the hydroxyl group, traditional methods often employ reactive and hazardous reagents. libretexts.org Greener alternatives could involve enzymatic catalysis in aqueous media or the use of alternative energy sources like microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net For example, esterification reactions could be carried out using a lipase in a bio-based solvent, minimizing waste and avoiding toxic catalysts.

Q & A

Q. What are the recommended synthetic pathways for 1-Methyl-1-phenylundecyl alcohol, and how can experimental conditions be optimized?

Methodological Answer: Synthesis of this compound can be approached via halogen-exchange reactions using symmetric acetals as precursors. For example, α-halo ethers generated from acetals (e.g., dimethoxymethane) and halogen sources (e.g., ZnBr₂ or acetyl chloride) can undergo alkylation with phenyl alcohols like α-phenethyl alcohol derivatives . Key parameters to optimize include:

- Catalyst selection : Use Lewis acids (e.g., ZnBr₂) to enhance reaction efficiency.

- Temperature control : Maintain sub-ambient temperatures to minimize side reactions.

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

Table 1 : Example Reaction Conditions from Analogous Syntheses

| Halogen Source | Acetal | Yield (%) | Reference |

|---|---|---|---|

| ZnBr₂ | Dimethoxymethane | 78 | |

| Acetyl chloride | 1,3-Dioxane | 65 |

Q. How should researchers characterize this compound, and what analytical standards apply?

Methodological Answer: Characterization requires a combination of chromatographic and spectroscopic methods:

- GC-FID : Quantify purity using a DB-5 column (30 m × 0.25 mm) with helium carrier gas. Calibrate against USP-certified alcohol standards (e.g., phenoxyethanol) .

- NMR : Assign peaks via ¹H/¹³C NMR (e.g., δ 1.2–1.5 ppm for methyl branches, δ 7.2–7.5 ppm for aromatic protons) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS .

Table 2 : Key Analytical Parameters for GC-FID

| Parameter | Specification | Reference |

|---|---|---|

| Column | DB-5 (5% phenyl methyl polysiloxane) | |

| Carrier Gas Flow | 1.2 mL/min (He) | |

| Detection Limit | 0.01 mg/mL |

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation exposure .

- First Aid : For accidental inhalation, immediately move to fresh air; administer artificial respiration if breathing is irregular. Symptomatic treatment (e.g., bronchodilators) is recommended .

- PPE : Wear nitrile gloves and chemical-resistant goggles to prevent dermal/ocular contact .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the physicochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electronic properties : HOMO-LUMO gaps to predict reactivity .

- Conformational stability : Compare energy-minimized structures of stereoisomers .

- Spectroscopic correlations : Simulate IR and NMR spectra using Gaussian software and validate against experimental data .

Table 3 : Example DFT Parameters for Analogous Alcohols

| Property | Value (1-Phenyl-1-propanol) | Reference |

|---|---|---|

| HOMO-LUMO Gap | 5.2 eV | |

| Dipole Moment | 2.1 Debye |

Q. What strategies resolve enantiomers of this compound, and how is enantiomeric excess measured?

Methodological Answer:

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) catalyze enantioselective esterification. Optimize reaction time (12–24 hrs) and solvent (tert-butanol) using Response Surface Methodology (RSM) .

- Chiral Chromatography : Use Chiralpak IC columns with hexane:isopropanol (90:10) mobile phase. Validate enantiomeric excess via polarimetry .

Q. How can researchers assess the toxicological profile of this compound in biomedical studies?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity in HepG2 cells using MTT assays (IC₅₀ determination) .

- Metabolic Studies : Incubate with liver microsomes (human or rodent) to identify phase I metabolites via LC-MS/MS .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to long-term animal exposure data .

Q. What interactions occur between this compound and biomolecules (e.g., proteins or lipids)?

Methodological Answer:

- Molecular Docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP2E1) using AutoDock Vina .

- Lipid Bilayer Studies : Use fluorescence anisotropy to measure partitioning into DPPC membranes .

Table 4 : Key Resources for Method Validation

| Resource | Application | Reference |

|---|---|---|

| USP Phenoxyethanol RS | GC-FID calibration | |

| JECFA Specifications | Purity standards | |

| PubMed/TOXNET | Literature mining for toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.